molecular formula C7H6BrClN2O B140335 4-Bromo-3-chlorobenzhydrazide CAS No. 148993-19-5

4-Bromo-3-chlorobenzhydrazide

Cat. No.: B140335
CAS No.: 148993-19-5
M. Wt: 249.49 g/mol
InChI Key: AVMUCZNGCWTULU-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzhydrazide is an organic compound with the molecular formula C7H6BrClN2O. It is a derivative of benzhydrazide, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is typically found as a white or pale yellow crystalline powder and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chlorobenzhydrazide can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-chlorobenzoyl chloride with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3-chlorobenzoyl chloride+Hydrazine hydrateThis compound+HCl\text{4-Bromo-3-chlorobenzoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-3-chlorobenzoyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorobenzhydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Formation of azides.

    Reduction: Formation of corresponding amines.

    Condensation: Formation of hydrazones.

Scientific Research Applications

4-Bromo-3-chlorobenzhydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorobenzhydrazide varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or disrupting cellular processes. The molecular targets and pathways involved can include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate binding and catalysis.

    Cellular Disruption: Interfering with cell membrane integrity or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chlorobenzoyl chloride
  • 4-Bromo-3-chlorobenzoic acid
  • 4-Bromo-3-chlorobenzylamine

Uniqueness

4-Bromo-3-chlorobenzhydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-bromo-3-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUCZNGCWTULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370783
Record name 4-Bromo-3-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148993-19-5
Record name 4-Bromo-3-chlorobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148993-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148993-19-5
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